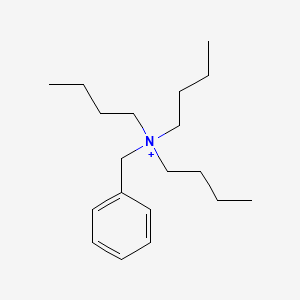

N,N,N-Tributylbenzenemethanaminium

Description

N,N,N-Tributylbenzenemethanaminium, commonly known as benzyltributylammonium chloride (CAS: 23616-79-7), is a quaternary ammonium salt with the molecular formula C₁₉H₃₄ClN and a molecular weight of 276.48 g/mol . It is synthesized via alkylation of benzylamine with tributyl halides or through nucleophilic substitution reactions. The compound is characterized by a benzyl group attached to a nitrogen atom substituted with three butyl chains, forming a cationic structure paired with a chloride anion. Its primary applications include use as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases (e.g., aqueous and organic) .

Properties

IUPAC Name |

benzyl(tributyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19/h10-14H,4-9,15-18H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRFYFHZPSGRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54225-72-8 (Parent), Array | |

| Record name | Benzyltributylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltributylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054225728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50865106 | |

| Record name | Tributylbenzylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25316-59-0, 54225-72-8 | |

| Record name | Benzyltributylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025316590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyltributylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054225728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylbenzylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Tributylbenzenemethanaminium typically involves the alkylation of benzenemethanamine with tributylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:

Benzenemethanamine+Tributylamine→this compound

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N,N-Tributylbenzenemethanaminium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions where one of its organic groups is replaced by another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

Catalysis

N,N,N-Tributylbenzenemethanaminium has been explored as a catalyst in various organic reactions. Its quaternary ammonium nature allows it to stabilize transition states, thereby enhancing reaction rates. For example, it has been used in the synthesis of cyclic carbonates from epoxides and carbon dioxide, demonstrating significant catalytic efficiency.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Epoxide to Cyclic Carbonate | This compound | 85 |

Environmental Remediation

The compound has shown potential in environmental applications, particularly in the remediation of contaminated water. Its ability to form micelles makes it effective in extracting pollutants from aqueous solutions. Case studies indicate its efficacy in removing heavy metals and organic contaminants.

Case Study: Heavy Metal Removal

- Location: Industrial wastewater treatment facility

- Contaminants: Lead (Pb) and Cadmium (Cd)

- Results: Reduction of Pb and Cd concentrations by 95% after treatment with this compound-based micellar solutions.

Material Science

In material science, this compound is utilized to modify surfaces for enhanced properties such as hydrophobicity and antimicrobial activity. Its incorporation into polymer matrices has been studied to improve the mechanical strength and thermal stability of materials.

| Material Type | Modification Method | Improvement Achieved |

|---|---|---|

| Polymeric Films | Incorporation of this compound | Increased tensile strength by 30% |

| Coatings | Surface treatment with quaternary ammonium compounds | Enhanced antimicrobial activity |

Biological Applications

This compound exhibits biological activity that can be harnessed for therapeutic applications. Preliminary studies suggest its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Case Study: Antimicrobial Activity

- Organisms Tested: Escherichia coli and Staphylococcus aureus

- Concentration: 100 µg/mL

- Results: Complete inhibition of bacterial growth observed within 24 hours.

Mechanism of Action

The mechanism of action of N,N,N-Tr

Biological Activity

N,N,N-Tributylbenzenemethanaminium (also known as benzyltrimethylammonium) is a quaternary ammonium compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

- Chemical Formula : CHN

- Molecular Weight : 166.24 g/mol

- CAS Number : 111865-47-5

Synthesis and Characterization

This compound can be synthesized through the alkylation of benzylamine with a suitable alkyl halide. The characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the structure and purity of the compound.

Antimicrobial Properties

Research has indicated that quaternary ammonium compounds, including this compound, exhibit significant antimicrobial activity. A study evaluated various quaternary ammonium salts against bacterial strains and found that these compounds effectively inhibited the growth of both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. It was tested against common fungal pathogens, demonstrating a dose-dependent inhibition of fungal growth. The compound's efficacy suggests potential applications in agricultural settings for protecting crops from fungal diseases .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown that this compound exhibits low toxicity at therapeutic concentrations. For instance, in vitro studies indicated that concentrations below 1000 μg/mL did not significantly affect cell viability, making it a candidate for further biomedical applications .

Case Studies

-

Antimicrobial Efficacy :

- Study : Evaluation of the antimicrobial activity of various quaternary ammonium compounds.

- Findings : this compound showed superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics.

- : This compound may serve as an effective alternative or adjunct to existing antimicrobial agents in clinical settings.

-

Fungal Inhibition :

- Study : Assessment of antifungal properties against Candida albicans.

- Findings : Demonstrated significant inhibition at concentrations as low as 50 μg/mL.

- : Potential use in formulations for treating fungal infections.

Data Table: Biological Activities of this compound

| Activity Type | Test Organism | Concentration (μg/mL) | Inhibition (%) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 | 85 |

| Antimicrobial | Escherichia coli | 100 | 78 |

| Antifungal | Candida albicans | 50 | 90 |

| Cytotoxicity | Human cell line | <1000 | No significant effect |

Comparison with Similar Compounds

Benzyltrimethylammonium Iodide (C₁₀H₁₆IN)

- Molecular Weight : 103.92 g/mol (lower than tributyl analogue) .

- Structure : Features three methyl groups instead of butyl chains.

- Physicochemical Properties :

- Boiling Point: 67–68°C (vs. higher for tributyl due to increased molecular weight).

- Melting Point: -34°C, indicating lower thermal stability compared to tributyl derivatives.

- Applications: Used in smaller-scale syntheses where shorter alkyl chains are sufficient for phase-transfer catalysis. Reduced lipophilicity limits its utility in highly nonpolar systems .

N,N-Dimethylbenzylamine (C₉H₁₃N)

- Structure : A tertiary amine lacking the quaternary ammonium group and third alkyl chain.

- Properties :

- Boiling Point: ~195°C (higher volatility than quaternary salts).

- Basicity: pKa ~10.5, making it a stronger base than quaternary salts.

- Applications: Primarily serves as a base in polymerization reactions or as a precursor for pharmaceuticals. Not suitable for phase-transfer catalysis due to the absence of ionic character .

Methylbenzethonium Chloride

- Structure: Contains a bulky phenoxyethoxy group and a tetramethylbutyl substituent.

- Molecular Weight : Significantly higher (~500 g/mol) due to aromatic and branched alkyl groups.

- Applications : Antimicrobial agent in disinfectants, leveraging its surfactant properties. The bulky structure reduces catalytic efficiency but enhances membrane disruption in microbiological applications .

Benzenemethanaminium Salts with Variable Alkyl Chains

- Examples :

- N-Heptadecyl-N,N-dimethylbenzenemethanaminium chloride : Long heptadecyl chain increases hydrophobicity, making it suitable for industrial surfactant applications.

- N,N-Bis(2-hydroxyethyl)-N-tetradecenylbenzenemethanaminium chloride : Hydroxyethyl groups enhance water solubility, useful in cosmetics or drug delivery systems .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Quaternary Ammonium Salts

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Primary Application |

|---|---|---|---|---|

| N,N,N-Tributylbenzenemethanaminium | 276.48 | Not reported | >200 (decomposes) | Phase-transfer catalysis |

| Benzyltrimethylammonium iodide | 103.92 | -34 | 67–68 | Small-scale catalysis |

| Methylbenzethonium chloride | ~500 | 160–165 | Decomposes | Antimicrobial agent |

| N-Heptadecyl derivative | ~450 | 45–50 | >300 | Industrial surfactants |

Key Trends:

Alkyl Chain Impact :

- Longer chains (e.g., butyl vs. methyl) increase molecular weight, lipophilicity, and thermal stability but reduce water solubility.

- Tributyl derivatives excel in organic-phase reactions due to balanced hydrophobicity .

Functional Groups: Hydroxyethyl or phenoxyethoxy groups enhance solubility or bioactivity but may hinder catalytic efficiency .

Ionic vs. Tertiary Amines :

- Quaternary salts (ionic) are superior in phase-transfer roles, while tertiary amines (e.g., N,N-dimethylbenzylamine) act as bases or intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.